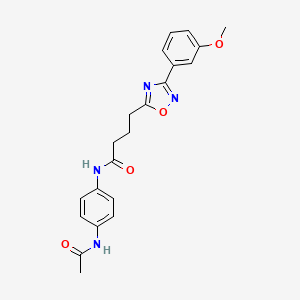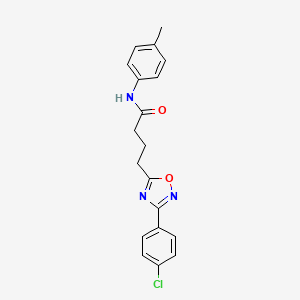
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes or proteins involved in disease pathways or cellular processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and have been implicated in various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit MMP activity, reduce cell proliferation, induce apoptosis, and inhibit inflammation. In vivo studies have shown its potential to reduce tumor growth and metastasis, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide is its high potency and selectivity for specific enzymes or proteins, which makes it a valuable tool for the study of disease pathways and cellular processes. However, one of the limitations is its potential toxicity and side effects, which may limit its use in certain experiments or applications.
Direcciones Futuras
There are several future directions for the study of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide. One direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the exploration of its potential as a probe for the study of enzyme activity and protein interactions. Additionally, the development of new synthesis methods and modifications of the chemical structure may lead to the discovery of new compounds with improved potency and selectivity.
Métodos De Síntesis
The synthesis of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide involves the reaction of 4-fluorobenzoic acid with 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmaceuticals, it has been studied as a potential active ingredient in drug formulations. In biochemistry, it has been explored as a potential probe for the study of enzyme activity and protein interactions.
Propiedades
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-20(2,3)15-8-4-13(5-9-15)18-23-17(26-24-18)12-22-19(25)14-6-10-16(21)11-7-14/h4-11H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNOFPDMGHSECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


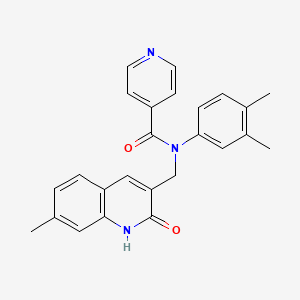



![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)
![N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)

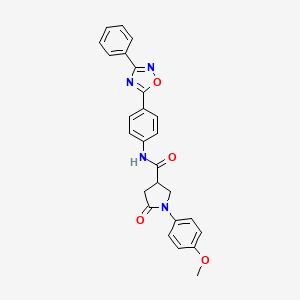
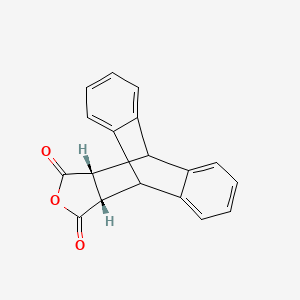
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713701.png)
